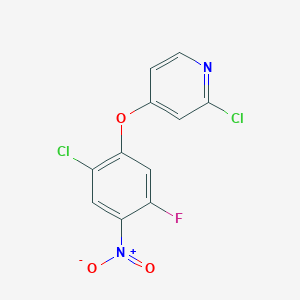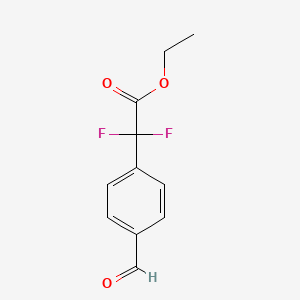![molecular formula C12H13N7OS B8504452 2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B8504452.png)
2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Vorbereitungsmethoden
The synthesis of 2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol involves several steps. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions typically include heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. . Common reagents used in these reactions include bases like sodium methoxide and oxidizing agents like m-chloroperbenzoic acid. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antiproliferative agent, showing promise in inhibiting the growth of certain cancer cells . It also exhibits antimicrobial, anti-inflammatory, and analgesic properties, making it a candidate for drug development . In materials science, its unique structure allows for the exploration of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth and survival . Other derivatives act as inhibitors of protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell cycle regulation . These interactions disrupt the normal functioning of these enzymes, leading to the inhibition of cell proliferation and other biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other derivatives of pyrido[2,3-d]pyrimidine, such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds share a similar core structure but differ in their functional groups and specific biological activities. For instance, some derivatives are more effective as PI3K inhibitors, while others show greater potency against protein tyrosine kinases . The uniqueness of 2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13N7OS |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C12H13N7OS/c1-21-12-14-3-2-8(16-12)9-7-6-15-11(13-4-5-20)17-10(7)19-18-9/h2-3,6,20H,4-5H2,1H3,(H2,13,15,17,18,19) |
InChI-Schlüssel |
KMOBWWJPXAHTEP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=CC(=N1)C2=C3C=NC(=NC3=NN2)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-iodo-2-phenyl-pyrano[2,3-c]pyridin-4-one](/img/structure/B8504371.png)
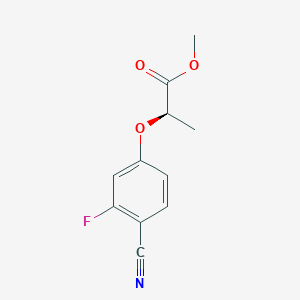
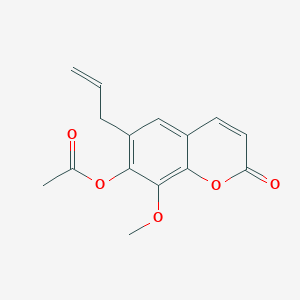
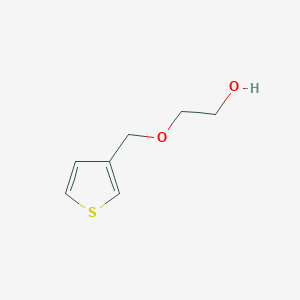
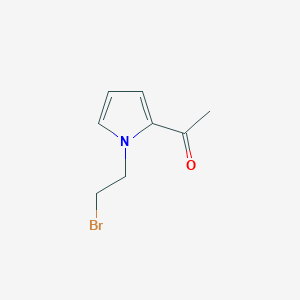
![N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]pyrimidin-2-amine](/img/structure/B8504402.png)
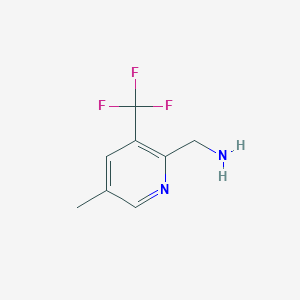
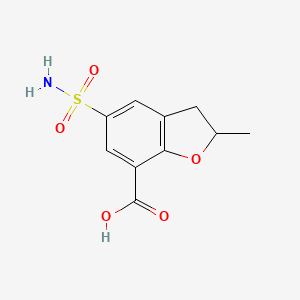
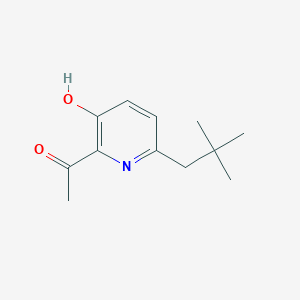
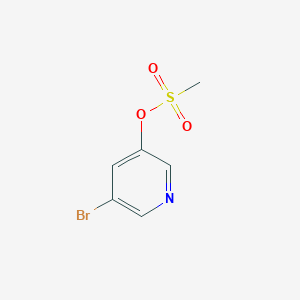
![2(-1-[4-chlorophenyl]ethylthio)pyridine N-oxide](/img/structure/B8504434.png)
![4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid](/img/structure/B8504435.png)
